3-bromo-N-octylaniline

説明

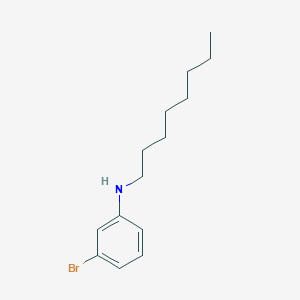

3-Bromo-N-octylaniline (C₁₄H₂₂BrN, MW: 284.24 g/mol) is a brominated aniline derivative featuring a bromine atom at the meta position relative to the amino group, which is substituted with an octyl chain (C₈H₁₇) . This structure confers distinct physicochemical properties:

- Hydrophobicity: The octyl chain enhances lipophilicity, reducing solubility in polar solvents and increasing compatibility with organic matrices.

- Electronic Effects: The alkyl chain exerts a weak electron-donating inductive effect, slightly activating the aromatic ring for electrophilic substitution, while steric bulk may hinder reactions at the bromine or amino group.

- Applications: Potential uses include intermediates in surfactant synthesis, polymer precursors, or ligands in catalysis, though specific applications require further validation .

特性

IUPAC Name |

3-bromo-N-octylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12,16H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCBRYPNACHVPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

Bromination of Aniline: The synthesis of 3-bromo-N-octylaniline typically begins with the bromination of aniline. Aniline is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromoaniline.

Alkylation: The 3-bromoaniline is then subjected to alkylation with octyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

化学反応の分析

Types of Reactions:

Substitution Reactions: 3-bromo-N-octylaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate.

Major Products:

Substitution: Formation of substituted anilines.

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Coupling: Formation of biaryl compounds.

科学的研究の応用

Chemistry:

Synthesis of Complex Molecules: 3-bromo-N-octylaniline is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of novel materials such as liquid crystals and polymers.

Biology and Medicine:

Drug Development: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.

Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Industry:

Dye and Pigment Production: It is used in the synthesis of dyes and pigments for various industrial applications.

Polymer Additives: The compound is used as an additive in the production of specialty polymers with enhanced properties.

作用機序

The mechanism of action of 3-bromo-N-octylaniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the octyl group can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways and molecular targets vary depending on the specific biological or chemical context in which the compound is used.

類似化合物との比較

Substituent Effects on Reactivity and Properties

N-Alkyl Derivatives

3-Bromo-N,N-dimethylaniline (C₈H₁₀BrN, MW: 200.08 g/mol)

- Substituents : Two methyl groups on the nitrogen.

- Reactivity : Stronger electron-donating effect from N,N-dimethyl groups increases ring activation, favoring electrophilic substitution. Steric hindrance is moderate compared to octyl.

- Applications : Common intermediate in pharmaceutical synthesis (e.g., agrochemicals) due to balanced reactivity and solubility .

3-Bromo-N-cyclohexylaniline (C₁₂H₁₆BrN, MW: 254.17 g/mol) Substituents: Cyclohexyl group (rigid, bulky). Solubility: Lower solubility in non-polar solvents compared to octyl derivatives due to cyclohexane’s rigidity .

Halogenated and Mixed-Substituent Derivatives

3-Bromo-5-fluoro-N,N-diethylaniline (C₁₀H₁₃BrFN, MW: 246.12 g/mol)

- Substituents : Bromine (meta), fluorine (para), and N,N-diethyl groups.

- Electronic Effects : Fluorine’s electronegativity deactivates the ring, directing electrophilic substitution to specific positions (e.g., ortho to fluorine).

- Applications : Useful in synthesizing fluorinated bioactive molecules or materials requiring halogen-directed regioselectivity .

3-Bromo-N-{[4-(trifluoromethoxy)phenyl]methyl}aniline (C₁₄H₁₁BrF₃NO, MW: 346.14 g/mol) Substituents: Trifluoromethoxy group (strong electron-withdrawing) and benzyl linkage. Reactivity: The trifluoromethoxy group deactivates the ring, reducing electrophilic substitution rates.

Structural and Functional Comparison (Table)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties |

|---|---|---|---|---|

| 3-Bromo-N-octylaniline | C₁₄H₂₂BrN | 284.24 | Octyl chain (C₈H₁₇) | High lipophilicity, moderate reactivity |

| 3-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | 200.08 | N,N-dimethyl | High reactivity, polar solvent soluble |

| 3-Bromo-N-cyclohexylaniline | C₁₂H₁₆BrN | 254.17 | Cyclohexyl | Rigid structure, low solubility |

| 3-Bromo-5-fluoro-N,N-diethylaniline | C₁₀H₁₃BrFN | 246.12 | Fluorine, N,N-diethyl | Halogen-directed regioselectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。